

Technical Support Center: hERG Inhibition Potential of ALB-127158(a)

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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential for hERG inhibition with **ALB-127158(a)**, a potent and selective melanin-concentrating hormone 1 (MCH₁) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **ALB-127158(a)** and what is its primary mechanism of action?

A1: **ALB-127158(a)** is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that is involved in regulating energy homeostasis, feeding behavior, and mood.[2][3][4] By blocking the binding of the endogenous ligand MCH to MCHR1, **ALB-127158(a)** inhibits downstream signaling cascades.[4] MCHR1 couples to multiple G-protein subtypes, primarily G_{ai/o} and G_q, leading to the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of phospholipase C (increasing intracellular calcium), respectively.[4]

Q2: Is there a known risk of hERG inhibition with **ALB-127158(a)**?

A2: While specific quantitative data on the hERG inhibition of **ALB-127158(a)** is not publicly available, it is important to note that many drugs developed as MCHR1 antagonists have failed in clinical development due to cardiotoxicity caused by hERG inhibition.[5][6] The binding site of MCHR1 antagonists can have similarities to the binding site of the human Ether-à-go-go-

Related Gene (hERG) channel, creating a potential for off-target effects.[5] Therefore, it is a significant and well-recognized risk for this class of compounds.

Q3: Why is hERG inhibition a concern in drug development?

A3: The hERG (human Ether-à-go-go-Related Gene) encodes for a potassium ion channel (IKr) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat.[7][8] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[7][8] This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[7] Due to this risk, regulatory agencies like the FDA mandate hERG liability testing for new chemical entities.[8]

Q4: What are the standard methods for assessing hERG inhibition?

A4: The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp electrophysiology assay on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[7][9] Automated patch-clamp systems, such as the QPatch and SyncroPatch, are also widely used for higher throughput screening.[7] Other methods include radioligand binding assays and fluorometric imaging plate reader (FLIPR)-based thallium flux assays.[10]

Quantitative Data Summary

As specific hERG inhibition data for **ALB-127158(a)** is not available in the public domain, the following table provides a general framework for how such data would be presented.

Researchers should perform their own experiments to determine the specific values for **ALB-127158(a)**.

Compound	Assay Type	Cell Line	IC ₅₀ (μM)	Hill Slope	N (replicates)
ALB-127158(a)	Manual Patch-Clamp	HEK293-hERG	Data not available	Data not available	Data not available
E-4031 (Positive Control)	Manual Patch-Clamp	HEK293-hERG	~0.01	~1.0	≥ 2
DMSO (Vehicle Control)	Manual Patch-Clamp	HEK293-hERG	No Inhibition	N/A	≥ 2

Note: E-4031 is a well-characterized, potent hERG inhibitor commonly used as a positive control.

Experimental Protocols

Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

This protocol outlines the "gold standard" method for evaluating compound effects on the hERG potassium channel.

1. Cell Preparation:

- Use a stable cell line with high expression of hERG channels (e.g., HEK293 or CHO cells).
- Culture cells to 70-80% confluency.
- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density in the recording chamber.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Test Compound Solutions: Prepare stock solutions of **ALB-127158(a)** in DMSO. Dilute to final concentrations in the external solution. The final DMSO concentration should typically be ≤0.5%.^[7]

3. Electrophysiological Recording:

- Perform recordings at physiological or near-physiological temperatures (35-37°C).^[11]
- Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a high-resistance seal (≥1 GΩ) between the pipette and the cell membrane.^{[11][12]}
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.

4. Voltage Protocol:

- To elicit hERG current, apply a specific voltage-clamp protocol. A common protocol is:
 - Depolarize to a potential of +20 mV to +40 mV for 1-2 seconds to activate the channels.
 - Repolarize to a potential of -50 mV to -80 mV to elicit the characteristic hERG tail current.^{[11][12]}
 - Repeat this protocol at regular intervals (e.g., every 5-15 seconds).^{[11][12]}

5. Data Acquisition and Analysis:

- Record the current for a stable baseline period in the vehicle solution.
- Apply increasing concentrations of **ALB-127158(a)** sequentially to the same cell.^[7]

- Measure the peak amplitude of the hERG tail current at each concentration after a steady-state block has been achieved.
- Calculate the percentage of inhibition at each concentration relative to the baseline current in the vehicle.
- Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀ value.[\[12\]](#)

Troubleshooting Guide

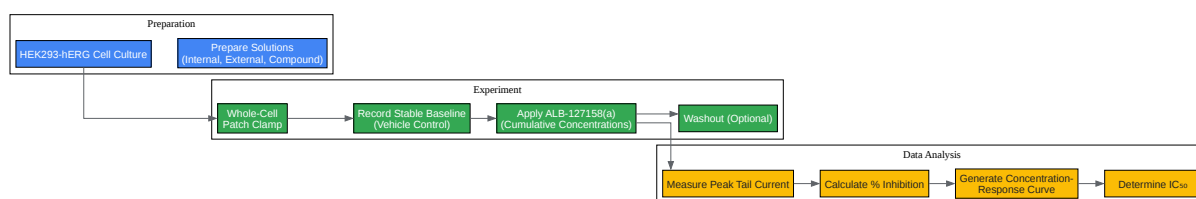
Issue	Potential Cause(s)	Recommended Solution(s)
Unstable hERG current baseline ("Rundown")	1. Poor cell health.2. Instability of the whole-cell patch configuration.3. Fluctuation in bath temperature.	1. Use cells from a lower passage number and ensure optimal culture conditions.2. Monitor seal resistance and holding current; if unstable, discard the cell.3. Ensure the perfusion and bath temperature control systems are functioning correctly.
High variability between cells	1. Inconsistent voltage control (series resistance issue).2. Heterogeneous cell expression of hERG channels.	1. Use series resistance compensation (typically 70-80%). Monitor and ensure it remains stable throughout the experiment.2. Only use cells that meet quality control criteria (e.g., pre-compound tail current > 200 pA). [7]
Compound precipitation in solution	1. Poor solubility of the test compound (e.g., ALB-127158(a)) at the tested concentrations.2. Use of inappropriate solvents.	1. Visually inspect solutions for precipitation. If observed, reduce the highest test concentration or use a suitable solubilizing agent (ensure the agent itself has no hERG effect).2. Ensure the final DMSO concentration is within acceptable limits (e.g., <0.5%).
No or weak response to positive control (e.g., E-4031)	1. Incorrect concentration of the positive control.2. Degradation of the positive control stock solution.3. The cell line is not expressing functional hERG channels.	1. Verify the dilution calculations and prepare fresh solutions.2. Use a fresh aliquot of the positive control.3. Confirm hERG expression and function with a reliable batch of cells.

False positive hERG inhibition

1. Impurities in the compound sample.
2. Non-specific effects of high compound concentrations.

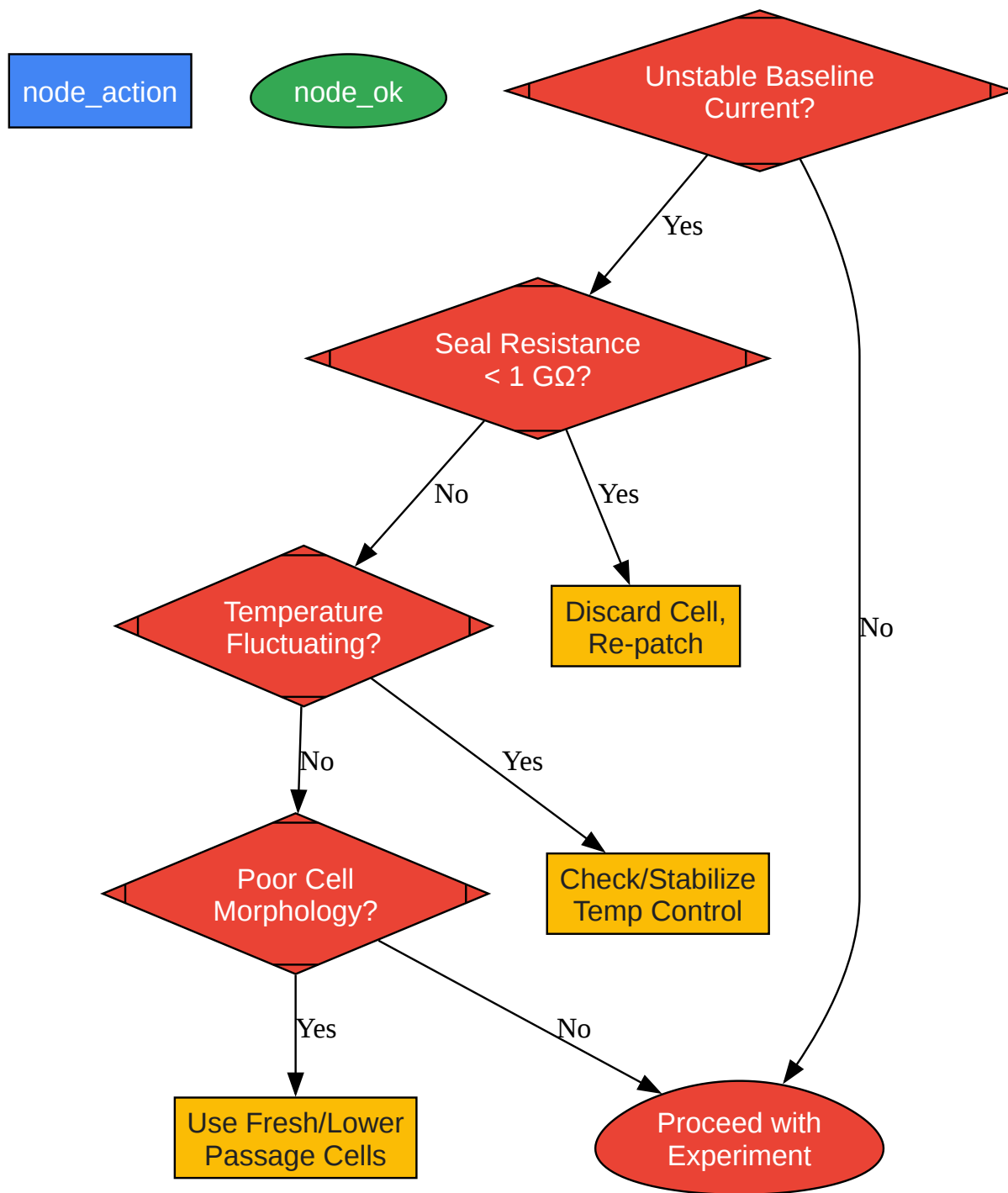
1. Ensure the purity of the ALB-127158(a) sample is high (>95%).^[13]
2. Test a wider range of concentrations to establish a clear dose-response relationship. If the effect is only seen at very high concentrations, it may be a non-specific artifact.

Visualizations



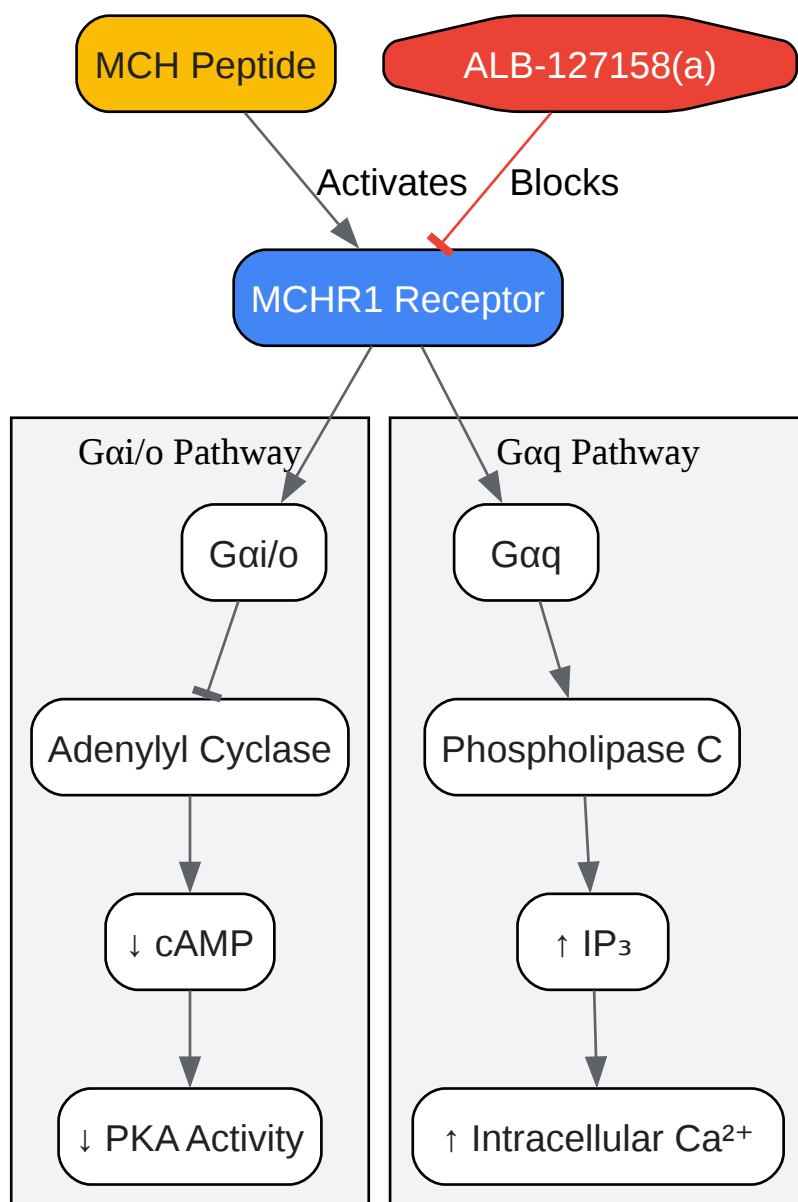
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Caption: Experimental workflow for assessing hERG inhibition using patch-clamp electrophysiology.



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Caption: Logic diagram for troubleshooting unstable hERG current recordings.



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Caption: Simplified MCHR1 signaling pathways and the inhibitory action of **ALB-127158(a)**.

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